1-(3-Ethoxy-4-methoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
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Overview
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class This compound features two benzyl groups substituted with various methoxy and ethoxy groups, attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the two benzyl halides3-Ethoxy-4-methoxybenzyl chloride and 2,4,5-Trimethoxybenzyl chloride.
Nucleophilic Substitution: These benzyl halides are then reacted with piperazine in a nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-scale reactors, and employing efficient purification methods such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-4-methoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 1-(3-Ethoxy-4-methoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to interact with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 1-(3-Ethoxy-4-methoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine
Uniqueness
1-(3-Ethoxy-4-methoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is unique due to its specific substitution pattern on the benzyl groups. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both ethoxy and multiple methoxy groups can enhance its solubility and potentially its interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H34N2O5 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H34N2O5/c1-6-31-24-13-18(7-8-20(24)27-2)16-25-9-11-26(12-10-25)17-19-14-22(29-4)23(30-5)15-21(19)28-3/h7-8,13-15H,6,9-12,16-17H2,1-5H3 |
InChI Key |
PDCJZHVGIPLEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC |
Origin of Product |
United States |
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